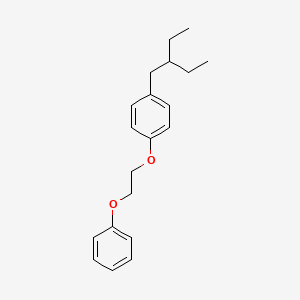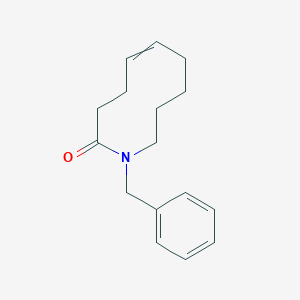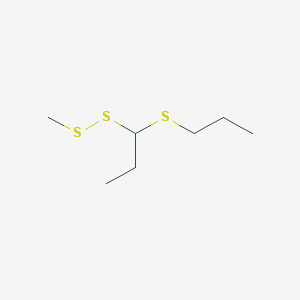
1-(Propylthio)propyl methyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propylthio)propyl methyl disulfide is an organic compound with the molecular formula C7H16S3 It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Propylthio)propyl methyl disulfide can be synthesized through the reaction of propylthiol with methyl disulfide under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the disulfide bond. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include the use of catalysts to enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Propylthio)propyl methyl disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Disulfide derivatives
Aplicaciones Científicas De Investigación
1-(Propylthio)propyl methyl disulfide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Propylthio)propyl methyl disulfide involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds that stabilize the protein’s three-dimensional structure . This interaction is essential for the proper functioning of many enzymes and structural proteins.
Comparación Con Compuestos Similares
- 1-(Methylthio)propyl 1-propenyl disulfide
- Disulfide, methyl 1-(1-propenylthio)propyl
- 1-(Propylthio)propyl propyl disulfide
Comparison: 1-(Propylthio)propyl methyl disulfide is unique due to its specific molecular structure, which includes a propylthio group and a methyl disulfide moiety. This structure imparts distinct chemical properties, such as its reactivity towards oxidation and reduction reactions.
Propiedades
Número CAS |
126876-21-9 |
|---|---|
Fórmula molecular |
C7H16S3 |
Peso molecular |
196.4 g/mol |
Nombre IUPAC |
1-(methyldisulfanyl)-1-propylsulfanylpropane |
InChI |
InChI=1S/C7H16S3/c1-4-6-9-7(5-2)10-8-3/h7H,4-6H2,1-3H3 |
Clave InChI |
QCPKKCRPPOQHIG-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(CC)SSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)
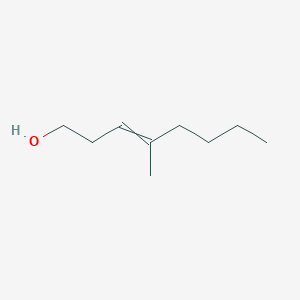
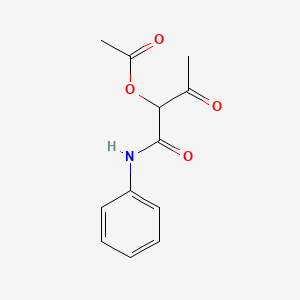
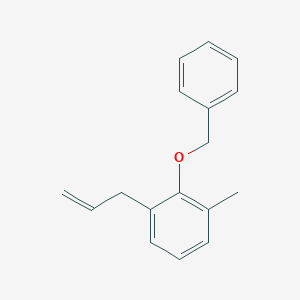

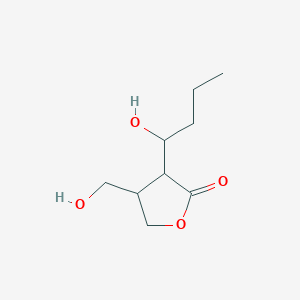
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)




![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
